

An In-depth Technical Guide to the Physical Properties of 2-(Methylthio)benzaldehyde

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Compound of Interest

Compound Name: 2-(Methylthio)benzaldehyde

Cat. No.: B1584264

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Introduction

2-(Methylthio)benzaldehyde, an organosulfur compound, is a vital building block in the synthesis of a variety of organic molecules. Its unique structure, featuring both a reactive aldehyde group and a methylthio substituent on the aromatic ring, makes it a versatile intermediate in the development of pharmaceuticals and agrochemicals. The ortho-positioning of the methylthio group relative to the aldehyde imparts specific steric and electronic properties that influence its reactivity and potential applications, distinguishing it from its meta and para isomers.

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-(Methylthio)benzaldehyde**, offering insights into its handling, characterization, and application in a research and development setting.

Physicochemical Properties

2-(Methylthio)benzaldehyde is a light orange to yellow-green clear liquid at room temperature.^[1] Its physical state is a key differentiator from some related aromatic aldehydes which may be solids. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ OS	[2]
Molecular Weight	152.21 g/mol	[2][3]
Appearance	Light orange to Yellow to Green clear liquid	[1]
Boiling Point	141-143 °C at 13 mmHg	[3][4]
Density	1.18 g/mL at 25 °C	[3]
Refractive Index (n ₂₀ /D)	1.633	[3]
Flash Point	110 °C (230 °F) - closed cup	[3][4]
Solubility	While explicit solubility data is limited, as a liquid organic compound, it is expected to be soluble in common organic solvents such as chloroform, methanol, and ethyl acetate. It is not miscible with water.[5]	-
Storage	Store at 2-8°C under an inert atmosphere.[1]	

Causality Behind Properties: The boiling point of **2-(Methylthio)benzaldehyde** is significantly higher than that of benzaldehyde (178.1 °C at atmospheric pressure) due to the presence of the heavier sulfur atom and increased van der Waals forces. The high refractive index is characteristic of aromatic compounds containing sulfur. Its immiscibility in water is expected for a non-polar aromatic compound of its size.

Molecular Structure and Identification

The unique arrangement of functional groups in **2-(Methylthio)benzaldehyde** is central to its chemical behavior.

Diagram 1: Molecular Structure of **2-(Methylthio)benzaldehyde**

A 2D representation of the **2-(Methylthio)benzaldehyde** molecule.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and quality control of **2-(Methylthio)benzaldehyde**. While a comprehensive, publicly available experimental dataset for the 2-isomer is scarce, the expected spectral features can be predicted based on its structure and comparison with its well-documented para-isomer, 4-(methylthio)benzaldehyde.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, and methyl protons.

- **Aldehyde Proton (CHO):** A singlet peak is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.
- **Aromatic Protons (C₆H₄):** The four aromatic protons will appear as a complex multiplet in the region of δ 7.0-8.0 ppm. The ortho-substitution pattern will lead to a more complex splitting pattern compared to the more symmetrical para-isomer.
- **Methyl Protons (SCH₃):** A sharp singlet corresponding to the three methyl protons is expected around δ 2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- **Carbonyl Carbon (C=O):** The aldehydic carbon will be the most downfield signal, typically appearing between δ 190 and 200 ppm.
- **Aromatic Carbons:** The six aromatic carbons will resonate in the δ 120-150 ppm region. The carbon attached to the sulfur atom (C-S) and the carbon attached to the aldehyde group (C-CHO) will have distinct chemical shifts influenced by the substituents.
- **Methyl Carbon (SCH₃):** The methyl carbon will appear as an upfield signal, typically around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups.

- **C=O Stretch:** A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around $1700\text{--}1720\text{ cm}^{-1}$.
- **C-H Stretch (Aldehyde):** Two weak bands are typically observed around 2720 cm^{-1} and 2820 cm^{-1} for the C-H stretch of the aldehyde group.
- **Aromatic C=C Stretches:** Medium intensity bands will appear in the $1450\text{--}1600\text{ cm}^{-1}$ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.
- **Aromatic C-H Stretches:** Weak to medium bands are expected just above 3000 cm^{-1} .
- **C-S Stretch:** A weak absorption may be present in the fingerprint region (around $600\text{--}800\text{ cm}^{-1}$) corresponding to the C-S bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

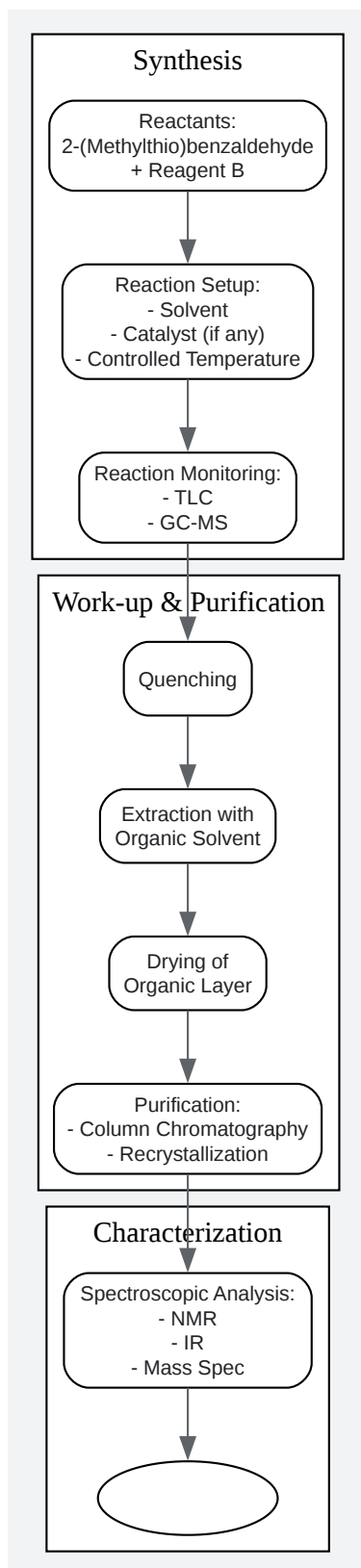
- **Molecular Ion Peak (M^+):** The molecular ion peak is expected at an m/z of 152, corresponding to the molecular weight of the compound.
- **Fragmentation Pattern:** Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom ($M-1$) to give a stable acylium ion, and the loss of the entire aldehyde group ($M-29$) to yield a phenyl cation. The presence of the methylthio group may lead to additional characteristic fragmentation patterns.

Experimental Workflow: A Representative Synthetic Application

2-(Methylthio)benzaldehyde is a precursor in the synthesis of various heterocyclic compounds. A common application involves its condensation with other molecules to form

larger, more complex structures. The following diagram illustrates a generalized workflow for such a reaction.

Diagram 2: Experimental Workflow for a Condensation Reaction



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A generalized workflow for the synthesis and characterization of a derivative of **2-(Methylthio)benzaldehyde**.

Causality in Experimental Choices:

- **Solvent Selection:** The choice of solvent is critical and depends on the solubility of the reactants and the reaction temperature. A non-reactive, anhydrous solvent is often preferred to avoid side reactions with the aldehyde.
- **Catalyst:** In many condensation reactions, an acid or base catalyst is employed to enhance the electrophilicity of the aldehyde carbon or the nucleophilicity of the reacting partner, respectively.
- **Reaction Monitoring:** Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are essential for tracking the progress of the reaction and determining the optimal reaction time, preventing the formation of byproducts due to prolonged reaction times or overheating.
- **Purification:** Column chromatography is a standard method for purifying liquid organic compounds, separating the desired product from unreacted starting materials and byproducts based on their polarity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-(Methylthio)benzaldehyde**.

GHS Hazard Information:[[4](#)]

- Pictogram: GHS07 (Harmful/Irritant)
- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/ eye protection/ face protection.
 - P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):^[3]

- Eye Protection: Safety glasses or goggles are mandatory.
- Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
- Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, a suitable respirator should be used.
- Skin Protection: A lab coat should be worn to protect against skin contact.

Storage and Disposal:

2-(Methylthio)benzaldehyde should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.^[1] Disposal should be in accordance with local, state, and federal regulations.

Conclusion

2-(Methylthio)benzaldehyde is a valuable chemical intermediate with a distinct set of physical and chemical properties. A thorough understanding of these properties, as outlined in this

guide, is essential for its safe handling, effective use in synthesis, and accurate characterization. For researchers and drug development professionals, this compound offers a versatile platform for the creation of novel molecules with potential biological activity.

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